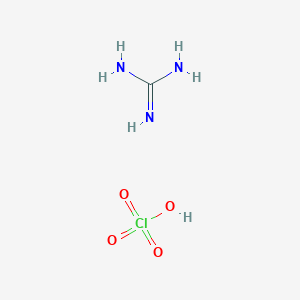

Guanidine monoperchlorate

Description

Properties

IUPAC Name |

guanidine;perchloric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3.ClHO4/c2-1(3)4;2-1(3,4)5/h(H5,2,3,4);(H,2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBJCHZXIAAWHMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)N.OCl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90514702 | |

| Record name | Perchloric acid--guanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10308-84-6 | |

| Record name | Perchloric acid--guanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies for Guanidine Monoperchlorate

Advanced Synthetic Routes to Guanidine (B92328) Monoperchlorate

The synthesis of guanidine monoperchlorate can be achieved through several routes, primarily involving acid-base neutralization reactions. While seemingly straightforward, the control of reaction conditions is crucial to ensure the purity and stability of the final product.

One of the most common methods involves the direct reaction of perchloric acid with either guanidine freebase or guanidinium (B1211019) carbonate. sciencemadness.org The reaction with guanidinium carbonate is often preferred due to the relative stability and ease of handling of the carbonate salt compared to the freebase. The synthesis proceeds by carefully adding a stoichiometric amount of perchloric acid to an aqueous solution of guanidinium carbonate. The reaction is typically followed by gentle heating to evaporate excess water and induce crystallization of the guanidinium perchlorate (B79767) salt. sciencemadness.org An alternative approach involves the use of guanidine hydrochloride as a starting material, which can be reacted with a suitable perchlorate salt in a metathesis reaction, although this route is less commonly reported.

A variation of the neutralization method involves the use of non-aqueous solvents. For instance, the reaction can be carried out in an alcoholic medium, which can facilitate the precipitation of the less soluble guanidinium perchlorate, thereby simplifying the isolation process. sciencemadness.org The choice of solvent can also influence the crystalline form and purity of the product.

Recent synthetic explorations have also touched upon the synthesis of substituted guanidinium perchlorates. For example, (E)-1-((1-(3,4-dimethoxyphenyl)ethyl)imino) guanidinium perchlorate has been synthesized by the reaction of aminoguanidine (B1677879) hydrochloride with 1-(3,4-dimethoxyphenyl)ethanone in ethanol (B145695) under reflux. researchgate.net This demonstrates the adaptability of guanidinylation reactions for the preparation of more complex perchlorate salts.

The table below summarizes the key aspects of the primary synthetic routes to this compound.

| Starting Material | Reagent | Solvent | Key Reaction Conditions | Product |

| Guanidine freebase | Perchloric acid | Water/Alcohol | Careful addition of acid, gentle heating | Guanidinium perchlorate |

| Guanidinium carbonate | Perchloric acid | Water | Controlled addition of acid, evaporation | Guanidinium perchlorate |

| Aminoguanidine hydrochloride | 1-(3,4-dimethoxyphenyl)ethanone | Ethanol | Reflux | (E)-1-((1-(3,4-dimethoxyphenyl)ethyl)imino) guanidinium perchlorate |

Guanidinylation Protocols for Complex Structure Construction

The guanidinium moiety is a key structural feature in a multitude of biologically active natural products. nih.govnih.govresearchgate.netrsc.orgresearchgate.net Consequently, the development of efficient guanidinylation protocols is of paramount importance for the total synthesis of these complex molecules. While this compound itself is not typically used as a direct guanidinylating agent due to the reactive nature of the perchlorate anion, the principles of guanidine chemistry are central to these synthetic strategies.

A prevalent strategy in the synthesis of complex molecules is the direct, early-stage guanidinylation of primary amines. nih.govnih.govresearchgate.net This approach involves the installation of a protected guanidine group onto a substrate early in the synthetic sequence. This method has been successfully employed in the total synthesis of marine alkaloids such as clavatadine A and phidianidine A and B. nih.gov The direct guanidinylation of a commercially available diamine in the synthesis of clavatadine A was shown to eliminate two synthetic steps, highlighting the efficiency of this approach. nih.gov

The choice of the guanidinylating reagent is critical and a variety of reagents have been developed for this purpose. These reagents often feature protecting groups to modulate the reactivity and basicity of the guanidine functionality during subsequent synthetic transformations. The development of such reagents allows for the strategic introduction of the guanidinium group into intricate molecular frameworks.

Anion-controlled synthesis has also emerged as a powerful tool in the construction of guanidine-substituted compounds. The reactivity of furfuryl guanidines with dimethyl acetylenedicarboxylate (B1228247) was found to be highly dependent on the counterion. nih.govirb.hr While reactions with guanidinium halides led to aza-Michael addition products, the use of non-nucleophilic hexafluorophosphate (B91526) salts favored the desired Diels-Alder cycloaddition, leading to the formation of oxanorbornadienes. nih.govirb.hr This demonstrates the crucial role of the anion in directing the course of the reaction and enabling the construction of complex polycyclic systems.

The following table provides examples of complex natural products containing the guanidine moiety, illustrating the importance of guanidinylation in their synthesis.

| Natural Product | Source | Biological Activity |

| Clavatadine A | Marine organisms | Factor XIa inhibitor |

| Phidianidine A and B | Marine organisms | Not specified |

| Palau'amine | Marine sponge | Antimicrobial |

| Batzelladine | Marine sponge | Anti-HIV |

Synthesis of Related Guanidinium Salts and Derivatives

The versatility of the guanidinium cation allows for the synthesis of a wide array of salts and derivatives with diverse properties and applications, ranging from energetic materials to ionic liquids.

Energetic Guanidinium Salts: The guanidinium cation is a common component in energetic materials due to its high nitrogen content and ability to form salts with oxidizing anions. A variety of energetic salts based on guanidinium and substituted guanidinium cations have been synthesized and characterized. For instance, a family of energetic salts based on the N-(2,4,6-trinitrobenzylideneamino)guanidinium cation has been prepared with various anions, including nitrate (B79036) and 5-nitrotetrazolate. rsc.orgresearchgate.net These salts often exhibit high decomposition temperatures and low sensitivities to impact and friction, making them of interest for energetic applications. rsc.org Similarly, energetic salts of the 5,5'-azotetrazolate anion with different guanidinium cations, such as bis(guanidinium) 5,5'-azotetrazolate (GZT), have been investigated. mdpi.comacs.org

Guanidinium-Based Ionic Liquids: Guanidinium salts have also been explored for the development of ionic liquids (ILs). These ILs can be synthesized through the quaternization of guanidine derivatives with acids like nitric or perchloric acid. nih.govresearchgate.net Guanidinium-based ILs often exhibit low melting points and good thermal stabilities. nih.gov Task-specific ionic liquids based on guanidine have been synthesized for catalytic applications. For example, 1,1,3,3-tetramethylguanidinium hydrogen sulphate has been shown to be an effective catalyst for the synthesis of biolubricant esters. rsc.org Furthermore, guanidinium-based poly(ionic liquids) have been developed for applications such as CO2 capture. acs.org Multifunctional halogen-free guanidine-based ionic liquids have also been designed for the one-pot synthesis of glycerol (B35011) carbonate from CO2 and glycerol. acs.org

The table below presents a selection of guanidinium salts and derivatives with their respective areas of interest.

| Compound/Derivative | Anion | Area of Interest |

| N-(2,4,6-trinitrobenzylideneamino)guanidinium nitrate | Nitrate | Energetic Material |

| Bis(guanidinium) 5,5'-azotetrazolate (GZT) | 5,5'-Azotetrazolate | Energetic Material |

| Cyclic and Acyclic Guanidinium Salts | Nitrate, Perchlorate | Ionic Liquids |

| 1,1,3,3-tetramethylguanidinium hydrogen sulphate | Hydrogen Sulphate | Catalysis |

| Guanidinium-based Poly(ionic liquids) | Bromide | Gas Capture |

| [HBTMG][mOH-PhO] | Substituted Phenoxide | Catalysis |

Crystallographic and Supramolecular Architecture Analysis

Single Crystal X-ray Diffraction Studies of Guanidinium (B1211019) Perchlorate (B79767) Structures

Single-crystal X-ray diffraction (SXRD) has been the principal technique for determining the precise three-dimensional structure of guanidinium perchlorate. At ambient conditions, it crystallizes in the rhombohedral system, with most studies assigning it to the trigonal space group R3m. rsc.orgacs.orgrsc.orgat.ua The structure is characterized by a layered arrangement of planar guanidinium cations [C(NH₂)₃]⁺ and tetrahedral perchlorate anions [ClO₄]⁻. rsc.orgrsc.org Both the cation and the anion are situated on a threefold symmetry axis. rsc.orgrsc.org

Diffraction studies provide detailed information on the unit cell parameters. Although minor variations exist between reports, the hexagonal unit-cell dimensions are consistently determined. rsc.orgat.ua For instance, one study reports hexagonal unit-cell parameters of a = 7.606(2) Å and c = 9.121(2) Å with three formula units (Z=3) per cell. rsc.org Another study confirms these findings with values of a = 7.605 Å and c = 9.121 Å. at.ua High-pressure synchrotron X-ray diffraction experiments have also been performed to investigate the structural response of guanidinium perchlorate to mechanical stress, revealing its behavior under extreme conditions. acs.orgnih.gov

Table 1: Crystallographic Data for Guanidinium Perchlorate at Ambient Conditions

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Rhombohedral / Trigonal | rsc.orgat.ua |

| Space Group | R3m | rsc.orgacs.orgat.ua |

| Unit Cell Dimensions (Hexagonal Setting) | a = 7.606(2) Å, c = 9.121(2) Å | acs.orgrsc.org |

| a = 7.605 Å, c = 9.121 Å | at.ua | |

| Unit Cell Volume (V) | Not explicitly stated in search results | |

| Formula Units per Cell (Z) | 3 | acs.orgrsc.orgat.ua |

| Symmetry | Both cation and anion possess threefold symmetry | rsc.orgrsc.org |

Elucidation of Hydrogen Bonding Networks within Crystalline Lattices

The supramolecular architecture of guanidinium perchlorate is dominated by a robust, two-dimensional hydrogen-bonding network. acs.orgacs.org This network is formed by N-H···O hydrogen bonds between the amine groups of the guanidinium cations and the oxygen atoms of the perchlorate anions. rsc.orgrsc.org The result is a distinctive honeycomb-like sheet structure, a motif also observed in other guanidinium salts like guanidinium nitrate (B79036) and various guanidinium sulfonates. rsc.orgrsc.org

Investigations of Intermolecular Interactions and Packing Arrangements

The crystal packing in guanidinium perchlorate is a direct consequence of its layered hydrogen-bonded structure. The primary intermolecular forces are the strong N-H···O hydrogen bonds that create the 2D sheets. acs.orgacs.orgrsc.org These sheets then stack along the crystallographic c-axis, held together by electrostatic interactions between the positively charged guanidinium cations and negatively charged perchlorate anions in adjacent layers. acs.orgrsc.orgacs.org

The packing arrangement can be described as an alternation of these 2D hydrogen-bonded ionic networks. acs.orgacs.org The separation between oppositely charged ions in adjacent sheets is a key structural parameter that is influenced by external pressure. acs.org While the hydrogen bonds dictate the intralayer structure, electrostatic forces are the predominant stabilizing factor for the crystal packing along the c-axis. acs.org The closest contact between two layers is reported as an O(1)···N distance of 3.188(7) Å, though this is not considered a hydrogen bond. rsc.org The interplay between the strong, directional hydrogen bonds within the sheets and the non-directional electrostatic forces between them defines the material's anisotropic behavior. acs.orgrsc.org

Polymorphism and Phase Transition Phenomena in Guanidine (B92328) Monoperchlorate

Guanidinium perchlorate exhibits polymorphism, undergoing phase transitions under both high pressure and high temperature. acs.orgwiley.com Differential thermal analysis has identified a solid-solid phase transition at approximately 454 K (181 °C). nih.govrsc.orgwiley.com This transition is followed by melting at around 521-528 K and subsequent decomposition. acs.orgrsc.orgwiley.com The phase transition at 454 K is associated with the onset of cationic self-diffusion and is linked to the material's ferroelectric properties. nih.govrsc.org

High-pressure studies using in-situ Raman spectroscopy and synchrotron X-ray diffraction have revealed a distinct phase transition at approximately 4.5 GPa. acs.orgacs.orgnih.gov This pressure-induced transition is subtle and involves a symmetry transformation from the ambient R3m space group to the C2 space group. acs.orgnih.gov The transition is attributed to a competition between the drive for closer packing of the supramolecular structure and the stability of the hydrogen bonds. acs.orgnih.gov Under pressure, the hydrogen bonds evolve into a distorted state, and the distance between the ionic layers is reduced. acs.orgacs.org Despite this distortion, the quasi-2D hydrogen-bonded networks are retained through the transition. acs.org Other studies note the structural stability of guanidinium perchlorate up to about 2 GPa, highlighting its relative stiffness compared to the isosymmetric guanidinium tetrafluoroborate, which undergoes a phase transition at a much lower pressure of 0.7 GPa. rsc.orgrsc.org

Table 2: Phase Transition Data for Guanidinium Perchlorate

| Condition | Transition Point | Nature of Transition | Source |

|---|---|---|---|

| Temperature-Induced | ~454 K (181 °C) | Solid-solid phase transition; linked to ferroelectricity | nih.govrsc.orgwiley.com |

| Pressure-Induced | ~4.5 GPa | Symmetry change from R3m to C2; distortion of H-bonds | acs.orgacs.orgnih.gov |

Spectroscopic Investigations of Molecular and Lattice Dynamics

Vibrational Spectroscopy Analysis (Infrared and Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the structural characteristics of guanidine (B92328) monoperchlorate. researchgate.netilt.kharkov.ua The spectra are complex, revealing distinct vibrational modes associated with the guanidinium (B1211019) cation [C(NH₂)₃]⁺ and the perchlorate (B79767) anion [ClO₄]⁻.

At room temperature, the infrared and Raman spectra have been measured and analyzed in conjunction with X-ray diffraction data to understand the internal hydrogen bond network. researchgate.net Theoretical calculations using Density Functional Theory (DFT) have been instrumental in assigning the observed bands with a high degree of confidence through Potential Energy Distribution (PED) analysis. researchgate.net

Key vibrational modes identified in guanidine monoperchlorate include:

N–H stretching vibrations: These are typically observed as weak peaks in the Raman spectra in the range of 3200-3400 cm⁻¹. at.ua

C–N stretching: A peak around 1536 cm⁻¹ is attributed to the C=N stretching vibration. at.ua

N–H bending: An absorption band at approximately 1667 cm⁻¹ corresponds to the N–H bending character. at.ua

Cl–O stretching: A sharp, intense absorption at 1089 cm⁻¹ confirms the presence of the perchlorate anion and is assigned to the Cl–O stretching vibration. at.ua

NH₂ rocking mode: A sharp band at 627 cm⁻¹ indicates the rocking mode of the NH₂ group. at.ua

Symmetric CN₃ stretching: Bands at 580 and 517 cm⁻¹ are assigned to the symmetric stretching of the CN₃ group. at.ua

Perchlorate anion vibrations: The perchlorate anion exhibits characteristic vibrations at approximately 459 cm⁻¹ (δs, symmetric bending), 625 cm⁻¹ (δas, asymmetric bending), and 1119 cm⁻¹ (νas, asymmetric stretching). at.ua

The planarity of the guanidinium ion, possessing D₃h symmetry, has been confirmed by early infrared and Raman spectroscopy studies of related guanidinium salts. rsc.org More recent studies on this compound under pressure using Raman spectroscopy have further explored the behavior of its supramolecular structure. rsc.org

Interactive Data Table: Vibrational Modes of this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference |

| N-H Stretching | 3200-3400 | Raman | at.ua |

| C=N Stretching | 1536 | FTIR | at.ua |

| N-H Bending | 1667 | FTIR | at.ua |

| Cl-O Stretching | 1089 | FTIR | at.ua |

| NH₂ Rocking | 627 | FTIR | at.ua |

| Symmetric CN₃ Stretching | 580, 517 | FTIR | at.ua |

| Perchlorate (δs) | 459 | Not Specified | at.ua |

| Perchlorate (δas) | 625 | Not Specified | at.ua |

| Perchlorate (νas) | 1119 | Not Specified | at.ua |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique in characterizing the structure and dynamics of this compound. at.uarsc.org Multinuclear NMR studies, including ¹H, ¹³C, and ¹⁵N NMR, have provided detailed information about the chemical environment of the constituent atoms. at.ua

Early proton NMR studies on polycrystalline guanidine perchlorate revealed significant changes in the second moment as a function of temperature. rsc.org A considerable reduction in the second moment from 19.5 G² to 3.2 G² was observed between 170 K and 250 K, indicating the onset of molecular motion. rsc.org This was further supported by an asymmetrical T₁ plot with a single minimum of 14 ms (B15284909) at 310 K. rsc.org These findings are consistent with a model involving correlated motional processes, specifically 180° flips about the symmetry axes of the amino groups and a C₃ reorientation of the guanidinium ion. rsc.org

In solution-state NMR, the chemical shifts of the carbon and nitrogen atoms are sensitive to their local environment. For instance, in related guanidinium compounds, ¹³C and ¹⁵N NMR chemical shifts have been determined in D₂O, with TMS and CH₃NO₂ used as external standards, respectively. at.ua The assignment of ¹⁵N NMR signals is often aided by proton-coupled spectra and the Nuclear Overhauser Effect (NOE). at.ua

Interactive Data Table: Proton NMR Dynamics in this compound

| Temperature Range (K) | Second Moment (G²) | T₁ Minimum (ms) at 310 K | Inferred Motion | Reference |

| 170 - 250 | 19.5 to 3.2 | 14 | 180° flips of NH₂ groups and C₃ reorientation of the guanidinium ion | rsc.org |

| > 454 | Approaches zero | - | Onset of cationic self-diffusion | rsc.org |

Other Spectroscopic Techniques for Comprehensive Characterization

Beyond vibrational and NMR spectroscopy, other techniques have been employed for a comprehensive characterization of this compound. Low-temperature single-crystal X-ray diffraction has been used to determine the precise crystal structure, revealing a trigonal system with the space group R3m for one form. at.uarsc.org The hexagonal unit-cell dimensions were determined to be a = 7.606(2) Å and c = 9.121(2) Å. rsc.org These studies confirmed that both the guanidinium cation and the perchlorate anion possess a threefold symmetry axis and form hydrogen-bonded layers, with an N-H···O hydrogen bond length of 3.06 Å. rsc.org

Computational and Theoretical Chemistry Approaches

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Simulation of Interionic Interactions and Solvation Effects

The behavior of guanidinium (B1211019) perchlorate (B79767) in solution is governed by a complex interplay of interactions between the guanidinium (C(NH2)3+) cation, the perchlorate (ClO4-) anion, and the surrounding solvent molecules. Molecular dynamics (MD) and quantum mechanical/molecular mechanical (QM/MM) simulations are crucial for dissecting these interactions.

Simulations reveal significant electron charge transfer from the perchlorate anion to the guanidinium cation, with an average transfer estimated between -0.06 and -0.12 elementary charge (e) acs.orgnih.gov. This charge transfer, along with strong polarization of the guanidinium cation, is a key feature of the interionic interaction acs.orgnih.gov. The planar, trigonal structure of the guanidinium cation allows for diverse interactions, including hydrogen bonding and electrostatic attractions. In the solid state, the N–H···O hydrogen bond length is 3.06 Å nih.gov. In solution, these hydrogen bonds are dynamic and compete with ion-solvent interactions.

The solvation of the guanidinium cation is particularly interesting. It is considered a "chaotropic" ion, meaning it disrupts the structure of water. Molecular dynamics simulations of the guanidinium ion at the air-water interface show it has a notable propensity for the surface, a behavior uncommon for cations pnas.orgarxiv.org. This surface activity is influenced by the ion's size, delocalized charge, and polarizability, which affect its hydration shell and the thermodynamics of solvation pnas.orgarxiv.org. The interaction is primarily driven by favorable electrostatics, though van der Waals forces also play a role. The choice of solvent can significantly alter these interactions, as seen in studies with dimethylsulfoxide (DMSO) and dimethylformamide (DMF).

Conformational Changes and Structural Fluctuations in Solution

While the core C(NH2)3+ cation is planar and relatively rigid, its interactions and effective conformation in solution are dynamic. The primary structural fluctuations involve the orientation of the ion and its hydrogen bonding network with solvent molecules and nearby anions.

In the solid state, nuclear magnetic resonance (NMR) studies have shown that the guanidinium ion undergoes C3 reorientation about its threefold symmetry axis researchgate.net. In solution, these motions are much faster and are coupled with the translational and rotational movements of the ion and its neighbors. Molecular dynamics simulations of guanidinium chloride (a related salt) have been extensively used to study the unfolding of proteins, demonstrating how the ion's ability to disrupt hydrogen bonding networks leads to large-scale conformational changes in macromolecules.

For guanidinium perchlorate in complex with larger molecules, such as crown ethers, carbon-13 NMR relaxation time measurements indicate that the conformation of the complex in solution corresponds well with its solid-state structure. This suggests that even in a dynamic solution environment, the fundamental binding motifs are preserved.

Force Field Development and Validation for Guanidinium Systems

Accurate molecular simulations rely on high-quality force fields, which are sets of parameters describing the potential energy of a system. Several all-atom force fields have been specifically developed for guanidinium-based systems, including those containing the perchlorate anion acs.orgnih.govresearchgate.netnih.gov.

A common approach is to modify existing force fields like AMBER (Assisted Model Building with Energy Refinement) researchgate.netnih.gov. This involves refining parameters for bond stretching, angle bending, and dihedral torsions by fitting them to data from high-level ab initio quantum mechanical calculations researchgate.netnih.gov. A critical aspect of developing force fields for ionic systems is the accurate representation of atomic partial charges. Advanced methods use a combined QM/MM approach to derive charges that account for the polarization and charge transfer effects present in the condensed phase, rather than using gas-phase calculated charges acs.orgnih.gov.

These force fields are validated by comparing the results of molecular dynamics simulations against experimental data. Key validation metrics include:

Mass Density: Simulated densities for guanidinium-based ionic liquids have shown deviations of as little as 1.4% from experimental values acs.orgnih.gov.

Structural Properties: The simulated structure, often analyzed via radial distribution functions (RDFs), should match data from X-ray diffraction acs.orgnih.gov.

Thermodynamic Properties: The calculated melting point for a guanidinium-based ionic liquid crystal was found to be within 8% of the measured value acs.orgnih.gov.

The inclusion of liquid-phase partial charges has been shown to significantly improve the predictive power of these force fields, leading to more accurate models of the structural, energetic, and dynamic properties of guanidinium systems acs.orgnih.gov.

Theoretical Studies on Nonlinear Optical (NLO) Properties

Guanidinium perchlorate is a semi-organic material known for its significant nonlinear optical (NLO) and ferroelectric properties researchgate.netrsc.org. Theoretical calculations have been instrumental in understanding the origin of these properties and predicting its potential for applications like frequency conversion and electro-optic modulation at.ua.

First-principles theoretical studies identified the trigonal planar [C(NH2)3]+ group as a superior functional unit for NLO materials, particularly for the ultraviolet (UV) region nih.gov. Its delocalized π-orbital system is favorable for producing a large second-harmonic generation (SHG) response nih.govresearchgate.net. Guanidinium perchlorate combines this effective cation with a simple perchlorate anion, resulting in a non-centrosymmetric crystal structure (space group R3m) that is essential for second-order NLO effects rsc.orgat.ua. Experimental measurements have confirmed its high SHG efficiency, reported to be between 1.5 and 3.0 times that of potassium dihydrogen phosphate (B84403) (KDP), a standard NLO material at.uanih.govacs.org.

Calculation of Linear Polarizability and Hyperpolarizabilities

The NLO response of a molecule is fundamentally related to how its charge distribution is altered by an external electric field. This is described by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). Density Functional Theory (DFT) is a widely used method for calculating these properties for molecules like guanidinium perchlorate.

Theoretical calculations have been performed to determine the first-order hyperpolarizability (β) of the guanidinium perchlorate molecule researchgate.net. These studies confirm that the [C(NH2)3]+ cation itself possesses a large hyperpolarizability nih.gov. However, calculations also reveal that the arrangement of the molecules in the crystal's unit cell can lead to a specific damping of the effective β value compared to that of an isolated molecule researchgate.net.

The calculated NLO properties for guanidinium perchlorate are summarized in the table below, based on theoretical studies.

| Property | Calculated Value | Method/Reference | Significance |

|---|---|---|---|

| SHG Efficiency | ~3.0 × KDP | Experimental/Theoretical nih.govacs.org | Indicates a strong second-order NLO response. |

| First Hyperpolarizability (β) | Calculated via DFT | Theoretical researchgate.net | Quantifies the intrinsic molecular NLO response. |

| Birefringence (Δn) @ 1064 nm | 0.076 | Theoretical nih.gov | Sufficient for phase-matching in the UV region. |

| UV Cutoff Edge | ~200 nm | Experimental/Theoretical nih.gov | High transparency in the UV spectrum. |

| Phase-matchable Wavelength | ~216 nm | Theoretical nih.gov | Predicts capability for UV light generation. |

Two-Photon Absorption (TPA) Phenomena and Related Parameters

Two-photon absorption is a third-order nonlinear optical process where a molecule simultaneously absorbs two photons. This phenomenon is critical for applications such as 3D microfabrication, optical limiting, and bio-imaging. The efficiency of this process is quantified by the TPA cross-section (δ).

While direct theoretical calculations of the TPA cross-section for guanidinium perchlorate are not widely published, studies on similar guanidinium-based NLO crystals provide insight. For instance, Z-scan analysis of guanidinium L-glutamate confirmed the presence of third-order nonlinearity and optical limiting behavior arising from processes like two-photon absorption researchgate.net.

Theoretical investigation of TPA typically involves time-dependent density functional theory (TD-DFT) instras.com. The TPA cross-section can be calculated using a sum-over-states (SOS) expression, which involves transition dipole moments between the ground state, intermediate excited states, and the final two-photon state. For many donor-π-acceptor molecules, a simplified two-state or three-state model can provide a good approximation of the TPA cross-section. Given its delocalized π-electron system and charge-transfer character, guanidinium perchlorate is a promising candidate for exhibiting significant TPA, a property that invites further theoretical exploration.

Electro-Optic Response Modeling

The electro-optic effect (or Pockels effect) is a second-order NLO phenomenon where the refractive index of a material changes in response to an applied low-frequency electric field. This effect is the basis for electro-optic modulators, which are crucial components in optical communications.

The modeling of the electro-optic response is directly linked to the hyperpolarizability calculations mentioned previously. The macroscopic electro-optic coefficient (r) of a crystal is proportional to the microscopic first-order hyperpolarizability (β) of its constituent molecules, along with factors related to the crystal structure and local electric fields.

Theoretical modeling of the electro-optic response for guanidinium perchlorate involves:

Calculating Molecular Hyperpolarizability: Using quantum chemical methods like DFT to compute the components of the hyperpolarizability tensor (β) for the guanidinium perchlorate ion pair.

Relating to Macroscopic Susceptibility: Applying oriented-gas models that relate the microscopic β to the macroscopic second-order NLO susceptibility (χ(2)) of the crystal.

Determining Electro-Optic Coefficients: The electro-optic coefficients are then derived from the calculated χ(2) tensor.

Detailed TD-DFT studies on the frequency-dependent hyperpolarizabilities of similar organic NLO crystals have been performed, laying the groundwork for a full theoretical model of the electro-optic response in guanidinium perchlorate researchgate.net.

Thermodynamics and Decomposition Pathways

Comprehensive Analysis of Thermal Decomposition Mechanisms

The thermal decomposition of guanidinium (B1211019) perchlorate (B79767) is a complex, exothermic process that has been investigated using various analytical techniques, including thermogravimetry, differential thermal analysis (DTA), and mass spectrometry. wiley.com Studies indicate that the compound first undergoes a crystallographic phase transition at approximately 180°C before it melts at 255°C. wiley.com The primary decomposition occurs in a temperature range of 275°C to 325°C, resulting in the formation of gaseous products. wiley.com

The decomposition pathway is significantly influenced by proton transfer, a critical initial step in the thermolysis of many amine perchlorate salts. researchgate.net This process involves the transfer of a proton from the guanidinium cation [C(NH₂)₃]⁺ to the perchlorate anion [ClO₄]⁻. researchgate.netresearchgate.net This is analogous to the decomposition mechanisms of other energetic salts like ammonium (B1175870) perchlorate and guanidinium nitrate (B79036), where proton transfer in the gas phase is considered the most probable initiation mechanism. researchgate.netresearchgate.net This initial step leads to the formation of neutral guanidine (B92328) and perchloric acid (HClO₄). acs.orgnih.gov

CH₆N₃ClO₄(s) → 3 H₂O(g) + CO(g) + 1.5 N₂(g) + 0.5 Cl₂(g) sciencemadness.org

Table 1: Thermal Properties of Guanidinium Perchlorate

| Property | Temperature (°C) | Reference |

|---|---|---|

| Crystallographic Phase Transformation | 180 | wiley.com |

| Melting Point | 255 | wiley.com |

| Exothermic Decomposition Range | 275 - 325 | wiley.com |

| Explosion Temperature | > 367 | sciencemadness.org |

Kinetic Studies of Thermolytic Processes

Kinetic studies on the thermal decomposition of guanidinium perchlorate aim to quantify the rate and energetics of the decomposition reactions. Research has been conducted specifically on the kinetics of its thermolysis, though detailed parameters are not always widely published. dtic.mil The rate-determining step in the decomposition of similar perchlorate compounds, such as ammonium perchlorate, is often the consumption of the decomposition products of perchloric acid, rather than the initial proton transfer or the decomposition of the acid itself. acs.orgnih.gov

Energetic Considerations: Decomposition Products and Energy Release

The energetic nature of guanidinium perchlorate is defined by the energy released during its rapid, exothermic decomposition. The process yields a significant volume of gaseous products, which is a key characteristic of its use in propellant and explosive applications. researchgate.netsciencemadness.org

The performance of an energetic material is closely linked to its heat of formation and resulting detonation properties. While the specific experimental heat of formation for guanidinium monoperchlorate is not detailed in the provided sources, methods exist for its estimation based on the values of related salts like guanidinium nitrate. mdpi.com The detonation velocity of guanidinium perchlorate has been reported to be in the range of 6,000 to 7,150 m/s, depending on the density of the material. sciencemadness.org At a specific gravity of 1.67, the detonation velocity is cited as 7,150 m/s. sciencemadness.orgsciencemadness.org Its heat of explosion is noted to be lower than that of methylamine (B109427) and ethylenediamine (B42938) perchlorates. sciencemadness.org

Table 2: Detonation Performance of Guanidinium Perchlorate

| Property | Value | Specific Gravity | Reference |

|---|---|---|---|

| Detonation Velocity | 6,000 - 7,150 m/s | 1.15 - 1.67 | sciencemadness.org |

| Detonation Velocity | 7,150 m/s | 1.67 | sciencemadness.org |

Proton transfer is a pivotal event in the decomposition of guanidinium perchlorate, initiating the entire reaction cascade. researchgate.net This step, which involves the movement of a proton from the guanidinium cation to the perchlorate anion, is thought to be the preferred reaction for initiating decomposition in the condensed phase for many ammonium and guanidinium salts. researchgate.netresearchgate.net This transfer results in the formation of neutral guanidine and highly unstable perchloric acid. nih.gov

The subsequent decomposition of perchloric acid is a critical source of highly reactive radical intermediates. The breakdown of HClO₄ produces species such as chlorine dioxide (•ClO₂) and hydroperoxyl (•HO₂). acs.orgnih.gov These radicals are powerful oxidizing agents that react with the decomposition products of guanidine, propagating the rapid, exothermic reaction. In the case of ammonium perchlorate, the ammonia (B1221849) formed after proton transfer is quickly oxidized by these radicals to produce final products like N₂O, HCl, and H₂O. acs.org A similar pathway is expected for guanidinium perchlorate, where the guanidine molecule and its initial decomposition fragments are oxidized by the perchloric acid-derived radicals.

Stability Enhancement Strategies for Guanidinium Perchlorate Systems

Enhancing the thermal and mechanical stability of guanidinium perchlorate is crucial for its safe handling and application. One effective strategy involves the formation of eutectics with other salts. It has been demonstrated that combining guanidine perchlorate with lithium perchlorate creates eutectic mixtures and a double salt. google.com These eutectics can be dissolved in a polymeric binder to form a homogeneous solid solution. google.com This approach offers several advantages:

It achieves intimate contact between the oxidizer and the fuel binder without hazardous milling of the guanidine perchlorate. google.com

The resulting solid solution shows significantly greater resistance to detonation by impact. A eutectic with a 57.5:42.5 weight ratio of guanidine perchlorate to lithium perchlorate exhibited an impact sensitivity value of 120 cm for 50% detonation probability in a 2-kilogram weight test. google.com

Another approach involves the addition of minor amounts of other salts. For instance, adding a small quantity of potassium perchlorate to eutectic mixtures of guanidine nitrate and ammonium nitrate has been shown to improve thermal stability. wipo.intnih.gov This suggests that similar doping strategies could be beneficial for guanidinium perchlorate systems. Encapsulating or coating explosive materials with a more stable compound is another method; for example, guanidinium picrate, which has excellent thermal stability, has been used to surround less stable explosives to reduce the hazard of accidental initiation. google.com

Advanced Material Applications and Functional Properties

Development in High-Nitrogen Energetic Materials

Guanidine (B92328) monoperchlorate, also known as guanidinium (B1211019) perchlorate (B79767) with the chemical formula C(NH2)3ClO4, is an energetic organic compound recognized for its potential in the field of high-nitrogen energetic materials. sciencemadness.org These materials are characterized by a high nitrogen content, which upon decomposition releases large amounts of nitrogen gas (N2), a very stable molecule with a strong triple bond, resulting in a significant release of energy. lukasiewicz.gov.pl

Guanidinium perchlorate combines a fuel component (the guanidinium cation) and an oxidizer (the perchlorate anion) within the same molecule. sciencemadness.org The guanidinium cation is nitrogen-rich, and the perchlorate anion provides the oxygen necessary for combustion, which can lead to entirely gaseous decomposition products. google.com This is an advantageous characteristic for applications such as solid rocket propellants, as gaseous products contribute to the specific impulse and are less erosive to rocket nozzles compared to solid residues. google.com

Research into guanidinium-based salts, including the perchlorate, is part of a broader effort to develop next-generation energetic materials that are not only powerful but also possess other desirable properties like thermal stability and reduced toxicity compared to traditional materials. at.uarsc.org While guanidine monoperchlorate itself is a detonation-sensitive material, research has explored its combination with other compounds, such as lithium perchlorate, to create eutectic mixtures with reduced impact sensitivity, making them safer to handle and utilize in propellant formulations. google.com The decomposition of perchlorate salts of amines like guanidine is a complex process where proton transfer plays a significant role during thermolysis. researchgate.net

Detailed research findings have characterized the energetic properties of this compound. It is a white, water-soluble solid that can explode when heated to high temperatures (above 367 °C). sciencemadness.org Its energetic performance is notable, with a high detonation velocity. sciencemadness.orgsciencemadness.org

Table 1: Energetic Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C(NH₂)₃ClO₄ | sciencemadness.org |

| Appearance | White solid | sciencemadness.org |

| Decomposition Temperature | > 367 °C | sciencemadness.org |

| Detonation Velocity | 6,000 - 7,150 m/s | sciencemadness.org |

| Specific Gravity | 1.15 - 1.67 g/cm³ | sciencemadness.org |

Potential in Advanced Material Development and Smart Materials

This compound exhibits unique properties that make it a candidate for applications beyond energetic materials, particularly in the realm of advanced and smart materials. Its crystal structure and resulting functionalities are of significant interest. At ambient conditions, it possesses a supramolecular structure composed of two-dimensional, hydrogen-bonded ionic networks. acs.org

A key property of this compound is its room-temperature ferroelectricity. capes.gov.br Ferroelectric materials have a spontaneous electric polarization that can be reversed by applying an external electric field. This property is fundamental to many "smart" material applications, including sensors, actuators, and non-volatile memory devices. acs.orgwindows.net The ferroelectricity in this compound arises from its isosymmetric complex structure (space group R3m), which it shares with guanidinium tetrafluoroborate. capes.gov.br The high spontaneous polarization is primarily due to ionic displacements within the crystal lattice. capes.gov.br Furthermore, the material shows a large electrocaloric effect, a change in temperature upon application of an electric field, which is a highly sought-after property for solid-state cooling technologies. capes.gov.br

Recent research has demonstrated a practical application of these properties in energy storage. A ferroelectric coating of guanidinium perchlorate on the cathode of an all-solid-state lithium battery was shown to significantly boost the battery's capacity. eurekalert.org The coating creates a built-in electric field at the cathode/electrolyte interface that enhances the transport of lithium ions. eurekalert.org The fact that this coating can be applied using environmentally friendly solvents like ethyl alcohol adds to its appeal for manufacturing. eurekalert.org

The response of this compound's structure to external stimuli like pressure has also been investigated. It undergoes a phase transition at approximately 4.5 GPa, which is attributed to the interplay between the hydrogen bonds and the close packing of the supramolecular structure under compression. acs.org Understanding such phase transitions is crucial for designing robust smart materials that can operate under various conditions. windows.netrsc.org

Table 2: Functional Properties of this compound for Advanced Materials

| Property | Description | Application Potential | Source |

|---|---|---|---|

| Ferroelectricity | Exhibits spontaneous electric polarization at room temperature. | Non-volatile memory, sensors, actuators. | capes.gov.br |

| Electrocaloric Effect | Shows a significant temperature change in response to an electric field. | Solid-state cooling and refrigeration. | capes.gov.br |

| Supramolecular Structure | Forms 2D hydrogen-bonded ionic networks. | Design of functional materials with tailored properties. | acs.org |

| Interface Modification | Creates a built-in electric field at interfaces. | Enhanced capacity in all-solid-state lithium batteries. | eurekalert.org |

Integration into Perovskite Structures and Related Compounds

The guanidinium (GA⁺) cation, derived from guanidine, has become a key component in the engineering of halide perovskite materials, which are at the forefront of research for next-generation solar cells and optoelectronic devices. rsc.orgbohrium.com Although simple size considerations based on the Goldschmidt tolerance factor initially suggested that the guanidinium cation is too large to be incorporated into the typical APbI₃ perovskite lattice, subsequent research has proven otherwise. nih.govnih.gov

Atomic-level evidence from solid-state NMR has confirmed that guanidinium can be directly incorporated into the lattices of methylammonium (B1206745) lead iodide (MAPbI₃) and formamidinium lead iodide (FAPbI₃), forming stable mixed-cation GUAₓMA₁₋ₓPbI₃ or GUAₓFA₁₋ₓPbI₃ phases. nih.govresearchgate.net The incorporation of even a small amount of guanidinium can distort the crystal lattice, which has been shown to increase the activation energy for iodide ion migration, thereby improving the intrinsic stability of the perovskite material. researchgate.netnih.gov

The role of guanidinium in perovskites is multifaceted:

Composition and Additive Engineering: The addition of guanidinium salts, such as guanidinium iodide (GAI) or guanidinium bromide (GABr), to perovskite precursor solutions can improve the structural and optoelectronic properties of the resulting perovskite films. rsc.orgresearchgate.netmdpi.com This can lead to enhanced power conversion efficiencies and operational stability in perovskite solar cells. rsc.orgnih.gov For instance, incorporating 5% guanidinium in a MAPbI₃ inverted perovskite solar cell led to improved short-circuit current density and fill factor. acs.org

Dimensionality Control: Due to its large size, the guanidinium cation can act as a templating agent for the growth of two-dimensional (2D) or quasi-2D perovskite structures. nih.govaip.org These lower-dimensional perovskites often exhibit enhanced stability compared to their 3D counterparts. For example, large-size 2D GA₂PbI₄ single crystals have been synthesized and successfully applied in X-ray detectors. aip.org

The integration of guanidinium has been shown to improve carrier lifetimes, suppress ion migration, and enhance charge extraction, all of which contribute to more efficient and stable perovskite devices. nih.govnih.gov

Table 3: Effects of Guanidinium (GA) Integration in Lead Halide Perovskites

| Perovskite System | Effect of GA Integration | Resulting Improvement | Source |

|---|---|---|---|

| MAPbI₃ | Forms mixed GUAₓMA₁₋ₓPbI₃ phase; lattice enlargement. | Exceptionally long carrier lifetimes, improved stability. | nih.govresearchgate.net |

| FAPbI₃ | Forms mixed GUAₓFA₁₋ₓPbI₃ phase. | Direct incorporation into the lattice, potential for enhanced stability. | nih.gov |

| Mixed-Cation Perovskites | Passivates surface defects and grain boundaries. | Reduced non-radiative recombination, enhanced device efficiency and stability. | bohrium.comresearchgate.net |

| 2D Perovskites (e.g., GA₂PbI₄) | Acts as a large spacer cation, forming layered structures. | High structural stability, application in X-ray detectors. | aip.org |

Q & A

Q. What analytical techniques quantify this compound decomposition products under oxidative stress?

- LC-MS/MS identifies degradation byproducts like nitrate or chlorate ions. Pair with gas chromatography (GC-ECD) for volatile organic compounds. Stability-indicating methods must comply with ICH guidelines for forced degradation studies .

Methodological Guidance for Data Interpretation

Q. How should researchers address conflicting reports on this compound’s catalytic activity in organic reactions?

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound toxicity assays?

Q. How can in silico modeling predict this compound’s reactivity in novel chemical environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.